

In-Depth Technical Guide: 3',5'-Di-tert-butyl-4'-hydroxyacetophenone

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Compound of Interest

Compound Name:	1-(3,5-Di-tert-butyl-4'-hydroxyphenyl)ethanone
Cat. No.:	B083987

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-tert-butyl-4'-hydroxyacetophenone is a sterically hindered phenolic compound with significant potential in various scientific and industrial applications. Its unique chemical structure, featuring bulky tert-butyl groups flanking a hydroxyl group on an acetophenone core, imparts notable antioxidant properties. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, particularly its roles in angiogenesis and as an antioxidant.

Chemical and Physical Properties

3',5'-Di-tert-butyl-4'-hydroxyacetophenone, also known as 1-(3,5-di-tert-butyl-4'-hydroxyphenyl)ethanone, is a crystalline solid at room temperature. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone [1]
CAS Number	14035-33-7 [1]
Molecular Formula	C ₁₆ H ₂₄ O ₂ [1]
Molecular Weight	248.36 g/mol [1]
InChI	InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3 [1]
InChIKey	WGJPGMJLARWHRK-UHFFFAOYSA-N [1]
SMILES	CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C [1]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	White to cream or pale brown/pink crystals or powder	[2]
Melting Point	145.5-151.5 °C	[2] [3]
Boiling Point (Predicted)	308.2 ± 37.0 °C	
Density (Predicted)	0.982 ± 0.06 g/cm ³	
Flash Point (Predicted)	130.3 ± 19.1 °C	
Vapor Pressure (Predicted)	0.000379 mmHg at 25°C	
pKa	Data available in IUPAC Digitized pKa Dataset	[1]
Assay (GC)	≥97.5%	[2] [3]

Table 3: Spectral Data

Spectroscopic Technique	Key Data
¹ H NMR	Spectral data available.
¹³ C NMR	Spectral data available.[1]
Mass Spectrometry (GC-MS)	Molecular Ion (m/z): 248.[4] Key fragments and their relative intensities are available in public databases.
Infrared (IR) Spectroscopy	FTIR spectra (KBr and ATR) are available, showing characteristic peaks for the hydroxyl, carbonyl, and aromatic functionalities.[1]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 3',5'-Di-tert-butyl-4'-hydroxyacetophenone from 2,6-di-tert-butylphenol and acetyl chloride through a Friedel-Crafts acylation reaction.

Materials:

- 2,6-di-tert-butylphenol
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Equipment:

- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the stirred suspension via the addition funnel over 10-15 minutes.
- After the addition is complete, add a solution of 2,6-di-tert-butylphenol (1.0 equivalent) in dichloromethane dropwise over 20-30 minutes, maintaining the temperature at 0 °C.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.

- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Materials:

- Crude 3',5'-Di-tert-butyl-4'-hydroxyacetophenone
- Recrystallization solvent (e.g., ethanol, cyclohexane, ethyl acetate, or a mixture)[5]
- Activated carbon (optional, for decolorization)

Equipment:

- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Filter paper
- Vacuum source

Procedure:

- Dissolve the crude product in a minimum amount of hot recrystallization solvent in an Erlenmeyer flask.
- If the solution is colored, add a small amount of activated carbon and heat the solution to boiling for a few minutes.
- Perform a hot filtration to remove the activated carbon and any insoluble impurities.

- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Once crystallization appears complete, cool the flask in an ice bath to maximize the yield of crystals.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the purified crystals in a vacuum oven.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 15°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- Injector Temperature: 250°C.
- Injection Mode: Splitless.

Typical MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-550.

Biological Activity and Signaling Pathways

Antioxidant Activity

3',5'-Di-tert-butyl-4'-hydroxyacetophenone is a classic example of a hindered phenolic antioxidant. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the hydroxyl proton, making it a highly effective radical scavenger.

Mechanism of Action: The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric hindrance from the tert-butyl groups, which prevents it from initiating further radical reactions.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Caption: Free radical scavenging mechanism of hindered phenols.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

- DPPH solution in methanol (e.g., 0.1 mM)
- 3',5'-Di-tert-butyl-4'-hydroxyacetophenone solutions at various concentrations in methanol
- Methanol (as control)
- 96-well microplate or spectrophotometer cuvettes

- Microplate reader or spectrophotometer

Procedure:

- Prepare a stock solution of DPPH in methanol. The solution should have a deep violet color.
- Add a specific volume of the DPPH solution to the wells of a 96-well plate.
- Add varying concentrations of the test compound (3',5'-Di-tert-butyl-4'-hydroxyacetophenone) to the wells.
- Include a control with methanol instead of the test compound.
- Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measure the absorbance of the solutions at approximately 517 nm.
- Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Angiogenesis Modulation

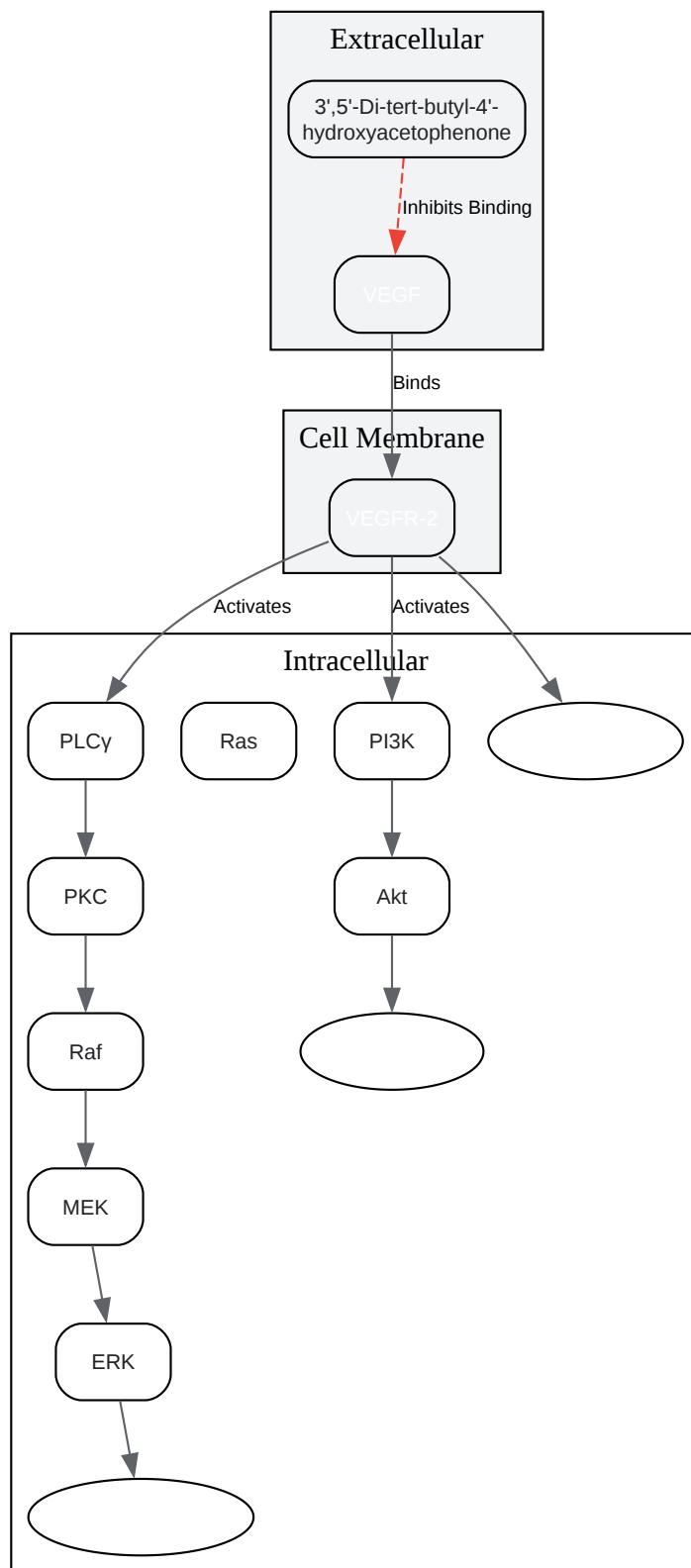
Polyphenolic compounds, including derivatives of hydroxyacetophenone, have been reported to exhibit dual effects on angiogenesis, acting as either pro-angiogenic or anti-angiogenic agents depending on their concentration and the specific cellular context.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Dual Effects on Angiogenesis:

- Anti-angiogenic effects: At higher concentrations, some polyphenols can inhibit key steps in angiogenesis, such as endothelial cell proliferation, migration, and tube formation. This is often attributed to the inhibition of signaling pathways crucial for angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[\[9\]](#)[\[12\]](#)[\[13\]](#)

- Pro-angiogenic effects: At lower, physiologically relevant concentrations, some polyphenols may promote angiogenesis, which can be beneficial in processes like wound healing.[9][14]

VEGF Signaling Pathway: The VEGF signaling pathway is a critical regulator of angiogenesis. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival.[15][16] Polyphenols can interfere with this pathway at various points, including direct binding to VEGF, thereby preventing its interaction with the receptor.[12]



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Caption: Simplified VEGF signaling pathway and potential inhibition by polyphenols.

Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

- Primary or immortalized endothelial cells (e.g., HUVECs)
- Basement membrane extract (BME), such as Matrigel
- Endothelial cell growth medium
- 3',5'-Di-tert-butyl-4'-hydroxyacetophenone at various concentrations
- 24-well or 96-well plates
- Inverted microscope

Procedure:

- Thaw the BME on ice and coat the wells of a pre-chilled plate with a thin layer of BME.
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Harvest endothelial cells and resuspend them in medium containing the desired concentrations of 3',5'-Di-tert-butyl-4'-hydroxyacetophenone or a vehicle control.
- Seed the endothelial cells onto the solidified BME.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- Observe and photograph the formation of tube-like structures using an inverted microscope.
- Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.

Safety and Handling

3',5'-Di-tert-butyl-4'-hydroxyacetophenone is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

GHS Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)
- H413: May cause long lasting harmful effects to aquatic life.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

3',5'-Di-tert-butyl-4'-hydroxyacetophenone is a versatile molecule with well-defined chemical properties and significant biological activities. Its antioxidant properties, stemming from its hindered phenolic structure, are well-established. Its role in angiogenesis is more complex, exhibiting concentration-dependent dual effects that warrant further investigation. The experimental protocols provided in this guide offer a solid foundation for researchers and drug

development professionals to synthesize, purify, analyze, and evaluate the biological effects of this compound. As with any chemical, proper safety precautions are paramount during its handling and use.

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